2-Methoxy-5-nitro-nicotinic acid
Overview
Description
Mechanism of Action
Target of Action
It is known that nicotinic acid, a related compound, acts as a precursor to nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Nicotinic acid and its derivatives are known to have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
Nicotinic acid and its derivatives are known to be involved in many vital processes within the bodies of living organisms . They are involved in many redox reactions catalyzed by dozens of different enzymes .
Pharmacokinetics
The compound has a log P value of 0.7, indicating moderate lipophilicity .
Result of Action
Related compounds such as nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
Action Environment
It is known that the compound has a boiling point of 380 °c , suggesting that it is stable under normal environmental conditions.
Biochemical Analysis
Biochemical Properties
2-Methoxy-5-nitro-nicotinic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in redox reactions. These interactions are crucial for the compound’s role in modulating enzymatic activities and influencing metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli. Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its interaction. The compound’s ability to bind to active sites of enzymes and alter their conformation is a key aspect of its mechanism of action. This binding can lead to changes in enzyme activity and subsequent alterations in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have distinct biochemical activities. Long-term exposure to the compound can lead to cumulative effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing harm. Excessive dosages can lead to toxicity, manifesting as disruptions in cellular function and metabolic imbalances .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. Its interactions with key enzymes in the nicotinate and nicotinamide metabolism pathways are particularly noteworthy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can significantly impact the compound’s biochemical activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-nitro-nicotinic acid typically involves the nitration of 2-methoxy-nicotinic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The final product is then purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-nitro-nicotinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Tin(II) chloride or iron powder in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Reduction: 2-Methoxy-5-amino-nicotinic acid.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methoxy-5-nitro-nicotinic acid is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other nicotinic acid derivatives and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antiviral activities.
Industry: Used in the development of new materials and as a standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
2-Methoxy-5-nitro-nicotinic acid is unique due to the presence of both a methoxy group and a nitro group on the nicotinic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-methoxy-5-nitropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-6-5(7(10)11)2-4(3-8-6)9(12)13/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKHQPBRBNOKAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609462 | |
Record name | 2-Methoxy-5-nitropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020635-54-4 | |
Record name | 2-Methoxy-5-nitropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-5-nitro-nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.